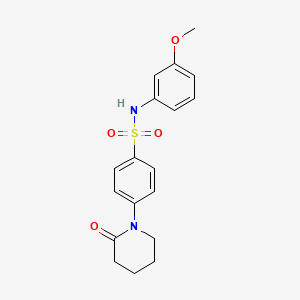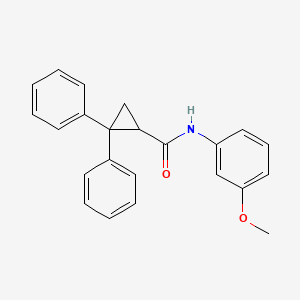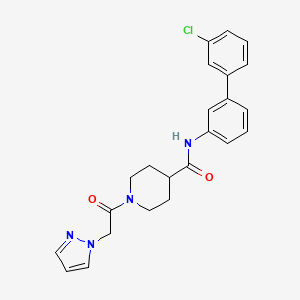
5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as OFP or Octafluorobutylphenylpyrazole. OFP is a fluorinated pyrazole derivative that has been synthesized and researched for its biological activities.
Mechanism of Action
The mechanism of action of OFP is not fully understood, but it is believed to work by targeting the gamma-aminobutyric acid (GABA) receptor in insects. OFP binds to the GABA receptor and inhibits its function, leading to the disruption of the insect's nervous system.
Biochemical and Physiological Effects:
OFP has been shown to have low toxicity to mammals and other non-target organisms. It is rapidly metabolized and excreted from the body, reducing the risk of accumulation and toxicity. However, OFP has been shown to have some negative effects on honeybees, which are important pollinators in agriculture.
Advantages and Limitations for Lab Experiments
OFP has several advantages for use in lab experiments. It is easy to synthesize and has a high purity, making it a reliable compound for research. However, OFP has some limitations, including its potential negative effects on honeybees and its limited solubility in water.
Future Directions
There are several future directions for research on OFP. One area of interest is in the development of new insecticides based on OFP. Researchers are exploring ways to modify the structure of OFP to improve its efficacy and reduce its negative effects on non-target organisms. Another area of interest is in the study of OFP's potential applications in other fields, such as medicine and materials science.
In conclusion, 5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole is a chemical compound with potential applications in various scientific fields. Its synthesis method, mechanism of action, and biochemical and physiological effects have been studied extensively. While there are some limitations to its use, OFP has several advantages for research and has promising future directions for further study.
Synthesis Methods
OFP can be synthesized by reacting 5-bromo-3-phenylpyrazole with 1,1,2,2,3,3,4,4-octafluorobutane in the presence of a palladium catalyst. This reaction results in the substitution of the bromine atom with the octafluorobutyl group, producing OFP.
Scientific Research Applications
OFP has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of agriculture. OFP has been shown to be an effective insecticide against several insect species, including the western corn rootworm and the diamondback moth. It works by disrupting the insect's nervous system, leading to paralysis and death.
properties
IUPAC Name |
5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F8N2/c14-10(15)12(18,19)13(20,21)11(16,17)9-6-8(22-23-9)7-4-2-1-3-5-7/h1-6,10H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWSZMCHCLUELLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F8N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348191 |
Source


|
| Record name | 5-(3-(Difluoromethyl)perfluoropropyl)-3-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1,2,2,3,3,4,4-octafluorobutyl)-3-phenyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-anilino-2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5171395.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5171413.png)



![methyl 3-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5171437.png)

![N-(4-ethylphenyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5171458.png)